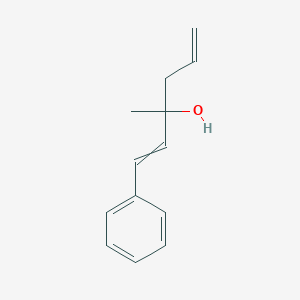

3-Methyl-1-phenylhexa-1,5-dien-3-ol

Description

Significance of Allylic and Homoallylic Alcohol Motifs

Within the broader family of unsaturated alcohols, allylic and homoallylic alcohols are particularly significant structural motifs. Allylic alcohols contain a hydroxyl group on a carbon atom adjacent to a carbon-carbon double bond (C=C-C-OH). This arrangement leads to enhanced reactivity, as the proximity of the pi system can stabilize reaction intermediates and transition states. They are pivotal building blocks in organic synthesis, enabling the formation of complex molecules from simpler starting materials.

Homoallylic alcohols possess a hydroxyl group two carbons away from a double bond (C=C-C-C-OH). This motif is also a cornerstone in synthetic chemistry, frequently appearing in natural products and biologically active molecules. The synthesis of chiral homoallylic alcohols through catalytic, enantioselective methods is a major area of research, as these structures are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Overview of 3-Methyl-1-phenylhexa-1,5-dien-3-ol within Dienol Chemistry

This compound is an unsaturated tertiary alcohol that incorporates both allylic and homoallylic features relative to its two distinct double bonds. As a dienol (an alcohol containing two double bonds), it presents a unique combination of reactive sites. Its structure contains a tertiary alcohol, a styrenyl group (a phenyl group conjugated with a double bond), and a terminal vinyl group.

This specific arrangement of functional groups makes it a subject of interest in dienol chemistry. The synthesis of this compound can be achieved through the nucleophilic 1,2-addition of an allyl organometallic reagent, such as allylmagnesium bromide or allylzinc bromide (in a Barbier-type reaction), to the α,β-unsaturated ketone benzalacetone. umkc.educerritos.edu This reaction selectively attacks the carbonyl carbon, leaving the conjugated double bond intact and forming the desired tertiary dienol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O chemsynthesis.com |

| Molecular Weight | 188.27 g/mol chemsynthesis.com |

| Appearance | Expected to be a colorless to pale yellow oil |

| Solubility | Soluble in common organic solvents (e.g., ether, THF, chloroform) |

While specific, experimentally verified spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from closely related analogues.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

|---|---|

| ¹H NMR | δ (ppm): ~7.2-7.4 (m, 5H, Phenyl), ~6.6 (d, 1H, Styrenyl H), ~6.2 (d, 1H, Styrenyl H), ~5.8 (m, 1H, Internal Vinyl H), ~5.1-5.2 (m, 2H, Terminal Vinyl H₂), ~2.4 (d, 2H, Allylic CH₂), ~1.9 (s, 1H, -OH), ~1.4 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~137 (Quaternary Phenyl C), ~135 (Styrenyl CH), ~129-126 (Phenyl & Styrenyl CH), ~118 (Terminal =CH₂), ~73 (Quaternary C-OH), ~47 (Allylic -CH₂-), ~29 (-CH₃) |

| IR | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3080-3020 (sp² C-H stretch), ~1640 (C=C stretch), ~990 & 915 (vinyl C-H bend), ~750 & 700 (phenyl C-H bend) |

Scope of Current Research Directions in Dienol Synthesis and Reactivity

The synthesis and application of dienols and other polyunsaturated alcohols remain an active area of chemical research. Current investigations focus on developing novel, efficient, and stereoselective methods for their preparation. Transition metal catalysis plays a crucial role, with catalysts based on rhodium, palladium, and nickel being employed for C-H bond functionalization and coupling reactions to build these complex structures. mdpi.com

A significant research thrust is the development of asymmetric syntheses to produce enantiomerically pure unsaturated alcohols. These chiral molecules are highly sought after for pharmaceutical and agrochemical applications. Strategies include the use of chiral catalysts, auxiliaries, and enzymatic resolutions. researchgate.net

The reactivity of dienols is also being extensively explored. Their conjugated π-systems make them excellent substrates for a variety of transformations. For instance, dienols can serve as precursors in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and bicyclic systems. researchgate.net Furthermore, the unique electronic properties of dienol intermediates are being harnessed in organocatalysis. N-Heterocyclic Carbene (NHC) catalysis, for example, can generate reactive diamino dienol intermediates from α,β-unsaturated aldehydes, which then participate in a range of bond-forming reactions. rsc.org The one-electron oxidation chemistry of dienols to form radical cations is another area of study, providing access to novel carbocation chemistry and pathways for synthesizing complex heterocyclic compounds like benzofurans. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

21573-75-1 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-methyl-1-phenylhexa-1,5-dien-3-ol |

InChI |

InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3 |

InChI Key |

BXMXCBXRCIPSMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1 Phenylhexa 1,5 Dien 3 Ol and Structural Analogues

Carbon-Carbon Bond Formation Strategies in Dienol Synthesis

The creation of the carbon skeleton of dienols like 3-Methyl-1-phenylhexa-1,5-dien-3-ol is paramount. Chemists have developed a powerful toolkit of reactions that enable the formation of carbon-carbon bonds with high levels of control over the final product's structure.

Organometallic Reagent Additions

Organometallic reagents, which feature a carbon-metal bond, are highly effective nucleophiles for creating new carbon-carbon bonds. Their utility in the synthesis of substituted dienols is well-established.

Grignard Reaction Approaches to Substituted Dienols

The Grignard reaction is a cornerstone of organic synthesis, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. leah4sci.comorganic-chemistry.org This reaction is a go-to method for elongating carbon chains and can be used to form primary, secondary, or tertiary alcohols depending on the starting carbonyl compound. leah4sci.combyjus.com For instance, the reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while a ketone will produce a tertiary alcohol. leah4sci.com The synthesis of this compound can be envisioned through the addition of an allylmagnesium bromide to an appropriate phenyl-containing ketone. The versatility of Grignard reagents allows for their regioselective addition to various substrates, including N-acylpyrazinium salts, to produce substituted 1,2-dihydropyrazines. nih.gov

It is important to note that Grignard reagents are strong bases and can be incompatible with acidic functional groups. masterorganicchemistry.com The reaction mechanism is generally considered a nucleophilic addition, but for sterically hindered substrates, a single electron transfer (SET) mechanism may be operative. organic-chemistry.org

Table 1: Grignard Reaction for Alcohol Synthesis

| Starting Carbonyl | Product Alcohol Type |

|---|---|

| Formaldehyde | Primary Alcohol |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

Transition Metal-Catalyzed Coupling Reactions in Dienol Formation

Transition metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for forming carbon-carbon bonds.

Iridium-Catalyzed Carbonyl Crotylation Methodologies

Iridium catalysts have emerged as powerful tools for the synthesis of homoallylic alcohols through carbonyl crotylation. nih.gov These reactions can proceed from either the alcohol or aldehyde oxidation level. nih.govnih.gov In a transfer hydrogenation process, an iridium catalyst facilitates the coupling of butadiene with alcohols or aldehydes to yield crotylation products. nih.gov This method offers excellent levels of branched regioselectivity. nih.gov Furthermore, the use of chiral iridium catalysts can lead to high enantioselectivity in the formation of the desired products. researchgate.netrsc.org This approach avoids the need for pre-formed, stoichiometric organometallic reagents, making it a more efficient and atom-economical process. rsc.org The reaction is believed to proceed through the generation of an aldehyde-allyliridium pair via hydrogen transfer, followed by C-C bond formation. nih.gov

Titanium-Catalyzed Photoredox Propargylation and Subsequent Transformations

A novel and practical method for the synthesis of homopropargylic alcohols involves a titanium-catalyzed photoredox propargylation of aldehydes. nih.govunibo.it This process is promoted by a catalytic amount of a titanium complex, such as [Cp2TiCl2], and an organic dye as a photoredox catalyst. nih.govunibo.it A key advantage of this method is that it does not require stoichiometric metals or scavengers. nih.gov The reaction proceeds via the generation of an allenylic/propargylic titanium reagent through a radical-mediated addition of a reduced titanium species to propargyl bromide. nih.gov This intermediate then reacts with an aldehyde to form the desired homopropargylic alcohol. nih.gov Interestingly, the substitution pattern on the propargyl bromide can influence the regioselectivity, with substituents favoring the formation of the allenylic product. researchgate.net These homopropargylic alcohols can then serve as versatile intermediates for further transformations, potentially leading to dienol structures. For example, subsequent reduction of the alkyne functionality could yield the desired diene system.

Table 3: Summary of Transition Metal-Catalyzed Reactions

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Iridium/BIPHEP | Carbonyl Crotylation | High regioselectivity, can use alcohols or aldehydes, enantioselective versions available. nih.govresearchgate.net |

| Titanium/Photoredox | Carbonyl Propargylation | Uses catalytic, non-toxic titanium; no stoichiometric metal waste. nih.govunibo.it |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound necessitates sophisticated synthetic methods that can control the formation of the chiral center and the geometry of the double bonds.

Asymmetric Catalysis in Dienol Construction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The enantioselective addition of organometallic reagents to a prochiral ketone is a primary strategy for constructing the chiral tertiary alcohol moiety of this compound. The key to achieving high enantioselectivity lies in the design and application of chiral ligands that coordinate to the metal center and create a chiral environment around the reacting species.

A plausible synthetic route to this compound involves the asymmetric addition of an allyl Grignard reagent to (E)-1-phenyl-4-penten-2-one. The success of this reaction is highly dependent on the chiral ligand employed. A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has shown significant promise in the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with up to 95% enantiomeric excess (ee). nih.govrsc.org These ligands, in conjunction with the Grignard reagent, form a chiral complex that preferentially delivers the allyl group to one face of the ketone, leading to the desired enantiomer.

Another effective class of catalysts for similar transformations is based on chiral diols, such as BINOL derivatives. For instance, chiral BINOL-derived diols have been shown to catalyze the enantioselective asymmetric allylboration of ketones. nih.govacs.org In a representative reaction, a chiral diol catalyst facilitates the transfer of an allyl group from a borane (B79455) reagent to a ketone, affording the tertiary alcohol product in good yields and high enantiomeric ratios. nih.gov

Table 1: Examples of Chiral Ligands for Asymmetric Addition to Ketones

| Chiral Ligand/Catalyst | Reagent | Ketone Type | Enantiomeric Excess (ee) | Reference |

| 1,2-DACH-derived biaryl ligands | Grignard Reagents | Aliphatic and Aromatic | Up to 95% | nih.govrsc.org |

| 3,3'-Br2-BINOL | Allyldiisopropoxyborane | Aromatic and Aliphatic | 95:5 to 99.5:0.5 er | nih.gov |

The synthesis of specific diastereomers of this compound requires control over the relative stereochemistry of the chiral center and the configuration of the double bond. A key consideration in the addition of nucleophiles to α,β-unsaturated ketones, such as a precursor to our target molecule, is the competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon).

Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones. libretexts.orgyoutube.com However, factors such as steric hindrance on the ketone and the presence of coordinating additives can influence the regioselectivity. For the synthesis of this compound, a 1,2-addition of an allyl nucleophile to a styryl methyl ketone derivative is desired.

The diastereoselectivity of the addition of Grignard reagents can be influenced by the substrate itself or by the use of directing groups. acs.orgnih.gov For instance, the presence of a chiral auxiliary on the substrate can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer. While specific studies on this compound are not prevalent, general principles of diastereoselective additions to chiral ketones are well-established and could be applied.

Biocatalytic Resolution of Dienol Intermediates

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This results in the separation of the slower-reacting enantiomer (as the alcohol) and the faster-reacting enantiomer (as an ester). Lipases are particularly effective for this purpose due to their availability, broad substrate tolerance, and high enantioselectivity. nih.gov

The kinetic resolution of tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group. However, studies on structurally related tertiary alcohols have demonstrated the feasibility of this approach. For instance, the chemoenzymatic dynamic kinetic resolution (DKR) of tertiary alcohols has been successfully achieved by combining lipase-catalyzed esterification with an in-situ racemization of the unreacted alcohol enantiomer, leading to high yields of the desired enantiopure ester. nih.govrsc.org

Table 2: Lipase Performance in Kinetic Resolution of a Model Tertiary Alcohol

| Lipase Source | Conversion (%) | Enantiomeric Excess of Ester (ee) | Reference |

| Candida antarctica Lipase A (CAL-A) | ~50 | >95% | nih.gov |

| Porcine Pancreatic Lipase (PPL) | ~50 | Moderate | nih.gov |

| Pseudomonas fluorescens Lipase | 41 | Low | nih.gov |

| Rhizopus oryzae Lipase | Low | Very Low | nih.gov |

Following kinetic resolution, the enantiomeric purity of the resolved alcohol and its esterified counterpart can be enhanced through various techniques. One common method is chiral derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. tcichemicals.comnih.govchiralpedia.com

Prominent chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid). wikipedia.orgnih.govtcichemicals.com After separation of the diastereomeric esters, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol. This method not only allows for the purification of enantiomers but also serves as a powerful tool for determining the absolute configuration of the chiral center. tcichemicals.comtcichemicals.com

The choice of the chiral derivatizing agent is crucial for successful separation. The ideal CDA should react quantitatively with the alcohol without causing racemization and should produce diastereomers that are well-resolved by HPLC. chiralpedia.com

Synthetic Strategies Utilizing this compound as a Key Intermediate

The unique structural features of this compound, namely the presence of a tertiary alcohol and two terminal double bonds, make it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly cyclic and heterocyclic systems.

One potential application of this dienol is in intramolecular cyclization reactions. Under acidic conditions, the tertiary alcohol can be protonated and eliminated as a water molecule to generate a stabilized tertiary carbocation. This carbocation can then be attacked by one of the terminal double bonds, leading to the formation of a cyclic structure. The regioselectivity of this cyclization would be influenced by the stability of the resulting carbocation and the ring size of the product.

Furthermore, the diene system within the molecule can potentially undergo cycloaddition reactions. A prominent example of a reaction where a 1,5-diene can be a precursor is the Pauson-Khand reaction. wikipedia.org This reaction involves a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. nih.gov While this compound itself is not a direct substrate for the classical Pauson-Khand reaction due to the absence of an alkyne, its structural motif is closely related to enynes that are reactive partners in this transformation. Modifications of the dienol, for instance by conversion of one of the double bonds to an alkyne, would open up pathways to complex polycyclic systems via intramolecular Pauson-Khand reactions.

The following table outlines potential synthetic transformations using this compound as a key intermediate, based on its functional groups:

| Reaction Type | Potential Product Class | Key Reagents and Conditions |

| Acid-Catalyzed Cyclization | Substituted Cyclohexenes | Strong acid (e.g., H₂SO₄, TsOH), heat |

| Oxymercuration-Demercuration | Diols | 1. Hg(OAc)₂, H₂O 2. NaBH₄ |

| Ozonolysis | Carbonyl Compounds | 1. O₃ 2. Me₂S or Zn/H₂O |

| Epoxidation | Epoxides | m-CPBA, CH₂Cl₂ |

Chemical Reactivity and Mechanistic Aspects of 3 Methyl 1 Phenylhexa 1,5 Dien 3 Ol

Mechanistic Pathways of Formation via Carbonyl Additions

The synthesis of 3-methyl-1-phenylhexa-1,5-dien-3-ol is typically achieved through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound. A common route involves the reaction of an allyl-metal species with 1-phenylbut-2-en-one, also known as benzalacetone. molbase.com This process is a classic example of forming a carbon-carbon bond at a carbonyl carbon, leading to the creation of a tertiary alcohol. ncert.nic.in

The addition of organometallic reagents, such as Grignard or organolithium reagents, to α,β-unsaturated ketones like benzalacetone can proceed via two main pathways: 1,2-addition or 1,4-conjugate addition. libretexts.orglibretexts.org The 1,2-addition involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, which results in the formation of an allylic alcohol. In contrast, 1,4-addition entails the nucleophile attacking the β-carbon of the conjugated system. libretexts.org

Harder nucleophiles, such as organolithium and Grignard reagents, generally favor 1,2-addition, leading to the desired dienol product. libretexts.orgdalalinstitute.com Softer nucleophiles, like organocuprates (Gilman reagents), tend to favor 1,4-addition. libretexts.orgpressbooks.pub The choice of the organometallic reagent is therefore critical in directing the reaction towards the synthesis of this compound. The use of allylmagnesium bromide, a Grignard reagent, in reaction with benzalacetone is a direct method to synthesize the target dienol. dalalinstitute.comorganic-chemistry.org

| Organometallic Reagent Type | Predominant Addition Pathway to α,β-Unsaturated Ketones | Typical Product |

|---|---|---|

| Grignard Reagents (e.g., RMgX) | 1,2-Addition | Allylic Alcohol |

| Organolithium Reagents (e.g., RLi) | 1,2-Addition | Allylic Alcohol |

| Organocuprates (e.g., R2CuLi) | 1,4-Conjugate Addition | Ketone |

Reaction conditions play a pivotal role in governing the regioselectivity and stereoselectivity of organometallic additions. For Grignard reactions with α,β-unsaturated ketones, factors such as the solvent, temperature, and the presence of additives can influence the ratio of 1,2- to 1,4-addition products. organic-chemistry.org The use of chelating Lewis acids can enhance the electrophilicity of the carbonyl carbon, further promoting 1,2-addition. researchgate.netresearchgate.net

For instance, the presence of Lewis acids like cerium(III) chloride can significantly increase the proportion of the 1,2-adduct by coordinating to the carbonyl oxygen, making the carbonyl carbon a harder electrophilic center. researchgate.net Furthermore, the stereochemical outcome of the reaction, leading to different stereoisomers of this compound, can be influenced by the steric bulk of both the ketone and the nucleophile, as well as by the potential for chelation control. thieme.demasterorganicchemistry.com The use of chiral ligands in conjunction with organometallic reagents can also induce enantioselectivity in the formation of the alcohol product. thieme.de

Intramolecular Rearrangement Reactions of Dienols and Related Unsaturated Alcohols

The structure of this compound, being a tertiary allylic alcohol, makes it a candidate for various intramolecular rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements often involve the migration of the hydroxyl group or an alkyl group.

Oxotropic rearrangements, specifically vander-lingen.nlnih.gov-hydroxyl shifts, are a known reaction pathway for allylic alcohols. wikipedia.org In this type of pericyclic reaction, the hydroxyl group migrates from one carbon of the allylic system to the other. For a dienol like this compound, this could potentially lead to the formation of an isomeric dienol. Such rearrangements can be catalyzed by acids or transition metals. nih.govresearchgate.net The Saucy-Marbet rearrangement is a related transformation, though it typically involves the reaction of a propargyl alcohol with an enol ether to form a β-keto allene. vander-lingen.nlnih.govresearchgate.net

The mechanism of these rearrangements often proceeds through charged or radical intermediates. Acid-catalyzed rearrangements of tertiary allylic alcohols can occur via the formation of a stabilized carbocation after the protonation and departure of water. pressbooks.pub This carbocation can then be attacked by a nucleophile or undergo elimination.

Recent studies have also explored photocatalytic methods for the isomerization of allylic alcohols. For example, a light-driven proton-coupled electron transfer (PCET) process can activate the O–H bond, leading to an alkoxy radical. This radical can then undergo C–C bond cleavage and recombination to yield an isomerized product, effectively converting a 1,2-addition product into a 1,4-isomer. nih.gov

| Rearrangement Type | Key Intermediate/Transition State | Typical Product from an Allylic Alcohol |

|---|---|---|

| vander-lingen.nlnih.gov-Hydroxyl Shift (Oxotropic) | Pericyclic transition state | Isomeric Allylic Alcohol |

| Acid-Catalyzed Dehydration-Rearrangement | Carbocation | Diene or Isomeric Alcohol |

| Photocatalytic Isomerization (PCET) | Alkoxy Radical | β-Functionalized Ketone |

Intermolecular Chemical Transformations of this compound

The dienol this compound can undergo a variety of intermolecular reactions at its functional groups: the hydroxyl group and the two carbon-carbon double bonds.

The tertiary hydroxyl group can be subject to substitution reactions under acidic conditions, proceeding through an SN1 mechanism. pressbooks.pub It can also be converted into a better leaving group to facilitate other nucleophilic substitutions. Esterification or etherification reactions are also possible transformations for the hydroxyl group.

The alkene functionalities allow for a range of addition reactions. For example, dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) can convert the double bonds into vicinal diols. libretexts.orglibretexts.org This reaction typically proceeds with syn-stereochemistry. libretexts.org Oxidation of the double bonds can also lead to cleavage of the carbon-carbon bond, yielding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions. youtube.com Furthermore, the double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the dienol or a derivative could act as the diene or dienophile.

Oxidative rearrangement of tertiary allylic alcohols using reagents like oxoammonium salts can lead to the formation of β-substituted α,β-unsaturated carbonyl compounds. nih.gov Additionally, aerobic C-C bond cleavage of tertiary allylic alcohols, catalyzed by systems such as Co(II)/air, can generate ketones. chemistryviews.org

No Specific Research Data Available for this compound

Despite a comprehensive search of available scientific literature and chemical databases, specific research findings detailing the chemical reactivity and mechanistic aspects of this compound, as requested, could not be located.

While the compound is listed in several chemical databases with CAS numbers 21573-75-1 and 100840-12-8 (for the (1E)-isomer), and a synthesis has been mentioned in the Journal of the American Chemical Society in 1981, the full text of this article and any subsequent studies detailing its specific reactions could not be accessed.

Therefore, a detailed and scientifically accurate article on the "Functional Group Interconversions at the Hydroxyl Moiety" and "Reactions Involving the Dienyl System (e.g., Cycloadditions, Hydrogenations)" for this particular compound cannot be generated at this time. To provide such an article without specific experimental data would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

General principles of organic chemistry would suggest that as a tertiary allylic alcohol, the hydroxyl group of this compound could undergo substitution or elimination reactions under acidic conditions. The dienyl system, being electron-rich, would likely participate in electrophilic addition and cycloaddition reactions. However, without specific studies on this molecule, it is not possible to provide detailed research findings, reaction conditions, or product outcomes for these transformations.

Further experimental investigation into the reactivity of this compound is required before a comprehensive and factual article on its chemical behavior can be written.

Computational and Theoretical Investigations on 3 Methyl 1 Phenylhexa 1,5 Dien 3 Ol

Theoretical Modeling of Reaction Mechanisms and Transition States

The formation and potential transformations of 3-Methyl-1-phenylhexa-1,5-dien-3-ol are also areas that lack theoretical investigation.

Energetic Profiles of Dienol Formation and Transformation Pathways

Detailed energetic profiles for the synthesis and subsequent reactions of this dienol are not available. Computational modeling is a powerful tool for mapping reaction pathways, identifying intermediates, and calculating the activation energies of transition states. This information is crucial for understanding the kinetics and thermodynamics of its formation and potential rearrangements or further reactions.

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Given the chiral center at the C3 position, the stereoselective synthesis of this compound is of significant interest. However, no theoretical studies have been conducted to predict the stereochemical outcomes of its asymmetric synthesis. Such computational work would involve modeling the interactions between reactants, catalysts, and chiral auxiliaries to predict which stereoisomer would be preferentially formed.

Conformational Analysis and Stereoelectronic Effects

A thorough conformational analysis of this compound, which would detail the relative energies of its different spatial arrangements (conformers), has not been reported. Understanding the preferred conformations is critical as they can significantly influence the molecule's reactivity and physical properties. Furthermore, the interplay of stereoelectronic effects, such as hyperconjugation and steric hindrance involving the phenyl, methyl, and vinyl groups, has not been computationally explored for this specific molecule.

Advanced Analytical Methodologies for Synthetic Validation and Mechanistic Probing

Spectroscopic Techniques for Structural Confirmation in Synthetic Research (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 3-Methyl-1-phenylhexa-1,5-dien-3-ol, both ¹H and ¹³C NMR are utilized.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR indicate the type of carbon (alkane, alkene, aromatic, etc.) and its electronic environment. For this compound, distinct signals would be expected for the methyl carbon, the quaternary carbinol carbon, the various carbons of the hexadienyl chain, and the carbons of the phenyl ring. For example, spectral data for related compounds show signals for carbons in the phenyl ring and other functional groups. rsc.org

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular weight of this compound is 188.27 g/mol . molbase.comchemsynthesis.com High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as specific fragments can be correlated to different parts of the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. By passing a solution of the compound through a column packed with a stationary phase, different components in the mixture can be separated based on their interactions with the stationary phase. A pure sample will ideally show a single peak in the chromatogram.

Chiral HPLC is a specialized form of HPLC that is crucial for the analysis of chiral compounds. Since this compound contains a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. This technique is the standard method for determining the enantiomeric excess (ee) of a chiral synthesis, which is a measure of the purity of one enantiomer over the other. The determination of enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce a single enantiomer selectively. While specific chiral HPLC methods for this compound are not detailed in the provided search results, the general principle involves developing a method with a suitable chiral column and mobile phase to achieve baseline separation of the two enantiomers. The relative peak areas in the chromatogram then directly correspond to the ratio of the enantiomers.

Conclusion and Outlook

Summary of Key Synthetic Achievements and Mechanistic Insights

The primary and most established method for synthesizing 3-Methyl-1-phenylhexa-1,5-dien-3-ol is the nucleophilic addition of an allyl organometallic reagent to an appropriate α,β-unsaturated ketone. sigmaaldrich.commasterorganicchemistry.com This approach leverages the electrophilic nature of the carbonyl carbon in the ketone.

Key Synthetic Route:

A prevalent synthetic strategy involves the reaction of allylmagnesium bromide with (E)-4-phenylbut-3-en-2-one (more commonly known as benzalacetone). researchgate.net This Grignard reaction is a powerful tool for forming carbon-carbon bonds. sigmaaldrich.com The allyl nucleophile attacks the carbonyl carbon of benzalacetone, and subsequent acidic workup yields the tertiary alcohol. masterorganicchemistry.com

Reaction Scheme: (E)-4-phenylbut-3-en-2-one + Allylmagnesium bromide → this compound

Mechanistic Insights:

The mechanism follows the general pathway for Grignard additions to ketones. libretexts.org The carbon atom of the allylmagnesium bromide, bearing a partial negative charge, acts as a potent nucleophile. mt.com It attacks the electrophilic carbonyl carbon of benzalacetone. A six-membered, chair-like transition state is often invoked to explain the stereochemical outcome of reactions involving allylic Grignard reagents. researchgate.net However, the reactivity of allylmagnesium reagents is notably high, which can sometimes lead to a decrease in stereoselectivity compared to other Grignard reagents. nih.gov The reaction is completed by protonation of the resulting magnesium alkoxide during aqueous workup to give the final alcohol product. masterorganicchemistry.com

An alternative, though related, approach employs allyllithium reagents, which are also powerful nucleophiles that readily add to ketones to form tertiary alcohols. masterorganicchemistry.commt.com

Table of Synthetic Approaches:

| Reagents | Product | Key Features |

|---|---|---|

| (E)-4-phenylbut-3-en-2-one, Allylmagnesium bromide, Diethyl ether (solvent), Aqueous acid workup | This compound | Classic Grignard reaction; robust and widely used for C-C bond formation. sigmaaldrich.comwikipedia.org |

| (E)-4-phenylbut-3-en-2-one, Allyllithium, THF (solvent), Aqueous acid workup | This compound | Utilizes a highly reactive organolithium reagent; effective for addition to carbonyls. masterorganicchemistry.commt.com |

Identification of Remaining Challenges in Dienol Chemistry

Despite the synthetic utility of the methods described, the chemistry of dienols, and particularly tertiary dienols like this compound, is not without its challenges.

Stereoselectivity: A significant hurdle is the control of stereochemistry. The synthesis of this compound from benzalacetone creates a chiral center at the C3 position. Achieving high enantioselectivity in such additions without the use of chiral auxiliaries or catalysts is a persistent challenge. While models like the Felkin-Anh model can often predict the outcome of nucleophilic additions, the high reactivity of allylmagnesium reagents can complicate these predictions, often resulting in lower diastereoselectivity. nih.gov The development of catalytic, enantioselective methods for the synthesis of such chiral tertiary allylic alcohols remains an active area of research. nih.gov

Regioselectivity: In reactions with α,β-unsaturated ketones like benzalacetone, there is a potential for 1,4-conjugate addition as a competing pathway to the desired 1,2-addition to the carbonyl group. While hard nucleophiles like Grignard and organolithium reagents strongly favor 1,2-addition, reaction conditions must be carefully controlled to minimize the formation of byproducts.

Stability and Rearrangement: Allylic alcohols can be prone to rearrangement reactions, especially under acidic or thermal conditions. mdpi.com The presence of two double bonds in the dienol structure provides pathways for various isomerizations or subsequent reactions, which can complicate purification and handling.

Future Directions in the Synthesis and Application of this compound and Related Structures

The future of research on this compound and related dienols is poised to move in several exciting directions, leveraging their structural complexity for new applications.

Advanced Catalytic Methods: A primary focus will be the development of novel catalytic systems that can address the challenge of stereoselectivity. This includes the design of new chiral ligands for metals like rhodium, iridium, or palladium that can mediate the enantioselective addition of allyl groups to ketones. Furthermore, the burgeoning field of organocatalysis may offer metal-free alternatives for the stereocontrolled synthesis of these chiral alcohols.

Dienols as Synthetic Platforms: The rich functionality of this compound makes it an attractive building block for the synthesis of more complex molecules. dtic.mil The two double bonds and the hydroxyl group are all sites for further chemical modification. For instance, the diene moiety is a potential substrate for cycloaddition reactions like the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings found in many natural products and pharmaceuticals. researchgate.net The hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups.

Exploration of Biological Activity: While specific biological activities for this compound are not well-documented, the broader class of dienols and allylic alcohols is found in numerous natural products with interesting pharmacological properties. molbase.com Future work could involve the synthesis of a library of related dienol structures for screening in various biological assays, potentially uncovering new leads for drug discovery. The phenyl group and the specific substitution pattern offer a scaffold that could be tailored to interact with biological targets.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.